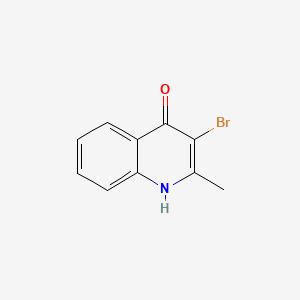

3-Bromo-2-methylquinolin-4-OL

描述

Contextualization within Quinoline (B57606) Chemistry Research

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational scaffold in medicinal chemistry. researchgate.netresearchgate.netorientjchem.org The quinoline nucleus is a "privileged scaffold," meaning it is a structural motif that is recurrently found in biologically active compounds across a range of therapeutic areas. researchgate.net This has led to extensive research into the synthesis and functionalization of quinoline derivatives to explore their potential as therapeutic agents. researchgate.netorientjchem.org The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Halogenation, in particular the introduction of a bromine atom, is a common strategy in medicinal chemistry to enhance the potency or modify the metabolic profile of a compound. Therefore, 3-Bromo-2-methylquinolin-4-ol sits (B43327) at the intersection of several key areas of quinoline chemistry research, including the development of synthetic methodologies for substituted quinolines and the investigation of their potential applications.

Historical Perspectives in Quinoline Derivative Investigations

The history of quinoline derivatives is rich and dates back to the 19th century with the isolation of quinine (B1679958) from cinchona bark, a discovery that revolutionized the treatment of malaria. researchgate.netglobalresearchonline.net This seminal finding spurred extensive research into the synthesis of synthetic quinoline-based antimalarials, leading to the development of drugs like chloroquine (B1663885) and primaquine (B1584692) in the 1940s. researchgate.netglobalresearchonline.net Over the decades, the investigation of quinoline derivatives has expanded far beyond infectious diseases, with compounds showing a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. orientjchem.org The development of various synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, has been instrumental in accessing a diverse range of quinoline analogues for biological evaluation. researchgate.net The study of halogenated quinolines, including bromo-substituted derivatives, has been a continuous thread in this historical narrative, driven by the desire to understand and harness the impact of halogenation on molecular properties and biological function.

Current Research Landscape of this compound and Related Analogues

While dedicated research focusing solely on this compound is limited, the current research landscape for related bromo-substituted quinolin-4-ones and their analogues is active. These compounds are often explored as key intermediates in the synthesis of more complex heterocyclic systems and as potential bioactive molecules. For instance, the bromination of 2-methylquinolin-4-ol is a known synthetic route to produce this compound, highlighting its accessibility for further chemical transformations. mdpi.org

Research on related structures, such as other halogenated and substituted 2-methylquinolin-4-ols, often focuses on their potential as antimicrobial and anticancer agents. nih.gov The bromine atom in such compounds can serve as a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening. Moreover, the study of the tautomeric equilibrium between the 4-hydroxyquinoline (B1666331) and the 4-quinolone form is an area of ongoing interest, as the dominant tautomer can significantly influence the compound's biological activity and physical properties. Although specific in-depth studies on this compound are not abundant, its role as a synthetic precursor and its relationship to other biologically evaluated quinolones suggest its potential for future research endeavors.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 65673-88-3 | accelachem.combldpharm.comachmem.com |

| Molecular Formula | C₁₀H₈BrNO | achmem.com |

| Molecular Weight | 238.08 g/mol | achmem.com |

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUCDXLAFUWPHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Bromo 2 Methylquinolin 4 Ol

Established Synthetic Pathways to 3-Bromo-2-methylquinolin-4-OL

Traditional methods for the synthesis of this compound rely on well-established reactions in organic chemistry, including the direct bromination of a quinolin-4-ol precursor and multi-step sequences involving cyclization reactions.

Bromination Reactions of Quinolin-4-ol Precursors

A direct and common approach to this compound is the electrophilic bromination of 2-methylquinolin-4-ol. nuph.edu.uanih.govapolloscientific.co.uk The reactivity of the quinolin-4-one tautomer of 2-methylquinolin-4-ol towards brominating agents determines the outcome of the reaction. The direction of halogenation is influenced by the presence and nature of substituents on the quinoline (B57606) ring. nuph.edu.ua

Studies have investigated the use of various brominating agents, such as molecular bromine and N-bromosuccinimide (NBS), often in solvents like glacial acetic acid or chloroform. nuph.edu.ua Depending on the reaction conditions and the substituents present, bromination can occur at different positions on the heterocyclic ring. nuph.edu.ua For the synthesis of this compound, conditions are optimized to favor substitution at the C3 position.

| Reagent | Conditions | Outcome |

| Molecular Bromine | Glacial Acetic Acid | Bromination at C3 and C6 positions |

| N-Bromosuccinimide (NBS) | Chloroform, Benzoyl Peroxide | Bromination at the C2-methyl group |

This table summarizes the general reactivity of 2-methylquinolin-4-ol with different brominating agents.

Multi-Step Synthesis from Substituted Anilines and Carbonyl Compounds

The construction of the quinoline scaffold from simpler, acyclic starting materials is a versatile strategy. The Combes synthesis, for instance, involves the condensation of an aniline (B41778) with a β-diketone, followed by acid-catalyzed cyclization to form a 2,4-disubstituted quinoline. iipseries.org To synthesize this compound via this route, a suitably substituted aniline and a β-ketoester could be employed, followed by a subsequent bromination step.

Another classical approach is the Conrad-Limpach synthesis, which reacts an aniline with a β-ketoester. nih.gov This is followed by thermal cyclization to yield a quinolin-4-one. mdpi.com The Gould-Jacobs reaction provides another pathway, starting with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, hydrolysis, and decarboxylation to give the quinolin-4-one core. mdpi.comresearchgate.net These methods, while foundational, often require harsh conditions and can result in mixtures of products if the aniline is asymmetrically substituted. mdpi.comresearchgate.net

Cyclization Reactions in Quinoline Scaffold Formation

The formation of the quinoline ring system is a key step in many synthetic strategies. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a widely used method for preparing quinolines. rsc.org Variations of this reaction can be catalyzed by different agents, including copper-based metal-organic frameworks (MOFs) like CuBTC, which have shown high efficiency under solvent-free conditions. rsc.org

The Doebner-von Miller reaction is another classical method that utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst. nih.gov These cyclization reactions are fundamental to building the core quinoline structure, which can then be further functionalized to yield this compound.

Novel Approaches and Advancements in this compound Synthesis

Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for the construction of complex molecules like this compound. These include metal-catalyzed cross-coupling reactions and electrophilic intramolecular heterocyclization strategies.

Metal-Catalyzed Coupling Reactions in Quinoline Scaffold Assembly

Transition-metal catalysis has become a dominant force in the synthesis of heterocyclic compounds, including quinolines. ias.ac.in Catalysts based on palladium, copper, rhodium, iridium, and cobalt have been employed to facilitate the formation of the quinoline ring. ias.ac.innih.gov These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. ias.ac.in

For example, palladium-catalyzed reactions have been used for the annulation of o-iodoanilines with propargyl alcohols to produce 2,4-disubstituted quinolines. organic-chemistry.org Copper-catalyzed methodologies have also been developed for the synthesis of quinolines from 2-aminobenzyl alcohols and carbonyl compounds. nih.gov These reactions typically proceed through a sequence of oxidation, aldol (B89426) condensation, and cyclodehydration. nih.gov A significant advantage of these methods is the ability to generate complex quinoline structures in a more controlled and efficient manner. ias.ac.in

| Metal Catalyst | Reactants | Key Features |

| Palladium | o-Iodoanilines, Propargyl Alcohols | Mild conditions, good functional group tolerance. organic-chemistry.org |

| Copper | 2-Aminobenzyl Alcohols, Carbonyls | Proceeds via oxidation, condensation, and cyclization. nih.gov |

| Rhodium | Anilines, Alkynyl Esters | Regioselective synthesis of quinoline carboxylates. mdpi.com |

| Cobalt | 2-Aminoaryl Alcohols, Ketones/Nitriles | Ligand-free, one-pot synthesis under mild conditions. mdpi.com |

This table highlights some examples of metal-catalyzed reactions for quinoline synthesis.

Electrophilic Intramolecular Heterocyclization Strategies

A powerful strategy for the synthesis of substituted quinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method allows for the direct introduction of a halogen at the 3-position of the quinoline ring. The reaction proceeds via a 6-endo-dig cyclization pathway, initiated by an electrophilic halogen source such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.gov

This approach offers a direct route to 3-haloquinolines under mild conditions and tolerates a variety of functional groups. nih.gov The resulting 3-bromoquinoline (B21735) can then be converted to the desired this compound through appropriate functional group manipulations. This strategy is particularly valuable as it addresses the challenge of site-selective halogenation of the quinoline ring. nih.gov

Green Chemistry Principles and Sustainable Synthesis

The contemporary synthesis of quinoline derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. While specific green synthetic routes for this compound are not extensively documented, general strategies for quinolone synthesis can be adapted. These approaches focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.

One promising green approach involves the use of microwave irradiation. mdpi.comnih.gov Microwave-assisted synthesis can significantly shorten reaction times and improve yields compared to conventional heating methods. mdpi.com For instance, the condensation of β-enaminones with diethyl malonate to form 4-hydroxy-2-quinolone analogues has been successfully achieved under microwave irradiation. nih.gov This method offers a rapid and environmentally friendly alternative to traditional synthetic protocols. nih.gov

The choice of catalyst is another critical aspect of green synthesis. Heterogeneous, non-toxic catalysts like bismuth chloride (BiCl₃) have been employed in the synthesis of 4-hydroxy-2-quinolone derivatives. nih.gov Such catalysts are often inexpensive, readily available, and can be easily recovered and reused, aligning with the principles of atom economy and waste reduction. nih.gov

Furthermore, the use of greener solvents is a cornerstone of sustainable synthesis. Traditional methods often rely on hazardous organic solvents. Research into quinoline synthesis has explored the use of more benign alternatives like water and ethanol. cijournal.ru For example, copper-catalyzed three-component synthesis of substituted 4-quinolones has been successfully carried out in water, an environmentally benign reaction medium. researchgate.net

| Green Chemistry Approach | Key Advantages | Relevant Compounds |

| Microwave Irradiation | Reduced reaction times, improved yields | 4-hydroxy-2-quinolone analogues |

| Heterogeneous Catalysis (e.g., BiCl₃) | Non-toxic, reusable, low-cost | 4-hydroxy-2-quinolone analogues |

| Green Solvents (e.g., Water, Ethanol) | Environmentally benign, reduced toxicity | Substituted 4-quinolones |

Regioselectivity and Stereoselectivity in Synthetic Routes

The synthesis of this compound necessitates precise control over the placement of the bromo and methyl substituents on the quinoline core, a concept known as regioselectivity. The target molecule is achiral, so stereoselectivity is not a consideration in its synthesis.

A primary route to this compound involves the direct bromination of 2-methylquinolin-4-ol. mdpi.org The regioselectivity of this electrophilic substitution is governed by the electronic properties of the quinolin-4-one tautomer. The hydroxyl group at the 4-position and the methyl group at the 2-position are activating groups that direct incoming electrophiles to specific positions on the ring. Research on the bromination of 2-methylquinolin-4(1H)-ones has shown that the direction of halogenation is dependent on the presence and nature of any substituent at the C(3) position. nuph.edu.ua In the absence of a substituent at C(3), electrophilic attack is anticipated to occur at this position due to its activation by the adjacent enamine-like nitrogen and the hydroxyl group.

A study by Doležal et al. explicitly describes the synthesis of this compound through the bromination of 2-methylquinolin-4-ol. mdpi.org While the detailed experimental conditions were not fully elaborated in the abstract, the crude product was purified by crystallization from an ethanol/water mixture, yielding a white crystalline compound. mdpi.org This indicates that the desired 3-bromo isomer is formed with sufficient selectivity to be isolated.

Alternative approaches to control regioselectivity include building the quinoline ring from appropriately substituted precursors. The Conrad-Limpach and Gould-Jacobs reactions are classical methods for synthesizing quinolin-4-ones. jst.go.jp The regioselectivity of the Gould-Jacobs reaction, for instance, is influenced by both steric and electronic factors of the starting aniline derivative. jst.go.jp Another relevant method is the Snieckus synthesis, which provides a route to 3-substituted quinolin-4-ones through the condensation of an anthranilic acid amide with a ketone, followed by a base-promoted cyclization. jst.go.jp

| Synthetic Approach | Key Factor for Regioselectivity | Product |

| Direct Bromination | Activating effect of hydroxyl and methyl groups | This compound |

| Gould-Jacobs Reaction | Steric and electronic factors of the aniline precursor | Substituted quinolin-4-ones |

| Snieckus Synthesis | Structure of the starting anthranilic acid amide and ketone | 3-Substituted quinolin-4-ones |

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization and scale-up. While specific data for this compound is not available, general principles from the production of other quinolone antibiotics can be applied.

Crystallization is a critical unit operation for the purification and isolation of the final product. The choice of solvent system and the control of crystallization conditions are paramount for obtaining the desired polymorphic form with high purity and a suitable particle size distribution. jst.go.jp In the scale-up synthesis of Quinolone 006, an acetone-water mixture was identified as the optimal solvent for the crystallization of the L-arginine salt of the active pharmaceutical ingredient. jst.go.jp

For the synthesis of this compound via the bromination of 2-methylquinolin-4-ol, process optimization would involve:

Reaction Conditions: Investigating the optimal solvent (e.g., acetic acid), temperature, and reaction time to maximize the yield of the 3-bromo isomer and minimize the formation of byproducts.

Reagent Stoichiometry: Fine-tuning the molar ratio of bromine to the starting material to ensure complete conversion without over-bromination.

Work-up and Purification: Developing an efficient and scalable procedure for the isolation and purification of the product, such as crystallization, to achieve the required purity standards.

The development of a robust and scalable process is essential for the potential commercial viability of this compound.

| Process Stage | Key Optimization Parameters | Example from Quinolone Synthesis |

| Synthesis | Temperature, pressure, reaction time | Controlled temperature and vacuum pressure for Quinolone 006. jst.go.jpnih.gov |

| Purification | Crystallization solvent, temperature profile | Acetone-water mixture for crystallization of Quinolone 006 salt. jst.go.jp |

| Overall Process | Yield, purity, cost-effectiveness, safety | 71% overall yield in multi-kilogram scale synthesis of Quinolone 006. jst.go.jpnih.gov |

Reactivity and Transformational Studies of 3 Bromo 2 Methylquinolin 4 Ol

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating hydroxyl group at the C-4 position enhances the electron density of the carbocyclic ring, facilitating electrophilic attack. In quinoline chemistry, nitration is a common electrophilic substitution reaction. For instance, the nitration of bromoquinolines can be a key step in polyfunctionalization, as the nitro group can activate adjacent bromo groups for subsequent nucleophilic substitution. semanticscholar.orgresearchgate.net

The N-oxide form of quinoline can further influence the regioselectivity of electrophilic substitutions, often directing reactions to the C-2 and C-4 positions. semanticscholar.org In the case of 6-bromoquinoline, N-oxidation followed by nitration has been shown to yield 6-bromo-5-nitroquinoline. researchgate.net For 3-Bromo-2-methylquinolin-4-ol, the positions most susceptible to electrophilic attack would be C-5 and C-7 on the benzene ring, influenced by the activating effect of the C-4 hydroxyl group.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Bromo-2-methyl-5-nitroquinolin-4-ol and/or 3-Bromo-2-methyl-7-nitroquinolin-4-ol | The -OH group is a strong activator, directing ortho and para. |

| Halogenation | Br₂/FeBr₃ | 3,5-Dibromo-2-methylquinolin-4-ol and/or 3,7-Dibromo-2-methylquinolin-4-ol | Further bromination would likely occur on the activated carbocyclic ring. |

Nucleophilic Substitution Reactions at the Bromine and Hydroxyl Positions

Nucleophilic substitution reactions are fundamental transformations for modifying the functionalities of this compound. pressbooks.pub The bromine atom at C-3 and the hydroxyl group at C-4 are both potential sites for such reactions.

The C-4 hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic displacement. Alternatively, it can be substituted directly under harsh conditions. For example, treatment of a related compound, 2-methyl-3-nitropyridin-4-ol, with phosphorus oxybromide at high temperatures replaces the hydroxyl group with a bromine atom. chemicalbook.com

The C-3 bromine atom is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is sufficiently activated by strong electron-withdrawing groups. A more common strategy to achieve substitution at this position is through a metal-halogen exchange followed by reaction with an electrophile.

**3.3. Derivatization via Hydroxyl and Bromine Functionalities

The hydroxyl and bromine groups are excellent handles for introducing a wide array of other functional groups, significantly expanding the synthetic utility of the parent molecule.

The phenolic hydroxyl group of this compound can be readily alkylated or acylated. O-alkylation is typically achieved by treating the quinolinol with an alkyl halide in the presence of a base, such as potassium carbonate, in an anhydrous solvent. This reaction proceeds via the formation of a more nucleophilic phenoxide intermediate. A similar strategy is employed for O-acylation, using acyl chlorides or anhydrides as the electrophile. For example, studies on the related 3-acetyl-4-hydroxy-2-quinolinone derivatives demonstrate the straightforward O-alkylation with reagents like ethyl bromoacetate (B1195939) in the presence of K₂CO₃. rsc.org

Table 2: Representative O-Alkylation and Acylation Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| O-Alkylation | R-X (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, NaH) | 4-Alkoxy-3-bromo-2-methylquinoline |

| O-Acylation | RCOCl or (RCO)₂O, Base (e.g., Pyridine (B92270), Et₃N) | 4-Acyloxy-3-bromo-2-methylquinoline |

The bromine atom at the C-3 position is a versatile functional group that can be exchanged for other halogens or removed entirely.

Halogen Exchange: The transformation of the C-Br bond to a C-I bond can be accomplished, for instance, in the synthesis of compounds like 3-bromo-2-iodoquinoline, indicating that such exchanges are feasible within the quinoline system. sigmaaldrich.com A particularly powerful method for functionalizing the C-3 position is the bromine-lithium exchange. This reaction involves treating the bromoquinoline with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a highly reactive lithiated intermediate. nih.govsemanticscholar.org This intermediate can then be quenched with various electrophiles (e.g., aldehydes, CO₂) to introduce new carbon-based substituents. semanticscholar.org

Reduction (Dehalogenation): The C-Br bond can be reductively cleaved to install a hydrogen atom at the C-3 position. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or by using reducing agents after a halogen-metal exchange.

Ring System Modifications and Annulation Reactions

The existing functionalities on this compound can be leveraged to construct fused heterocyclic systems. Annulation reactions often involve the cyclization of substituents strategically placed on the quinoline core. For example, derivatives of 3-acetyl-4-hydroxyquinolin-2(1H)-one have been used to synthesize fused pyrano[3,2-c]quinoline and pyrazolo[4,3-c]quinoline systems. researchgate.net

By analogy, the 2-methyl and 4-hydroxyl groups of this compound, along with the C-3 position (activated via the bromo group), provide a template for building new rings. For instance, after converting the C-3 bromine to a suitable functional group via metal-halogen exchange, intramolecular cyclization could be triggered. Cross-coupling reactions, such as Suzuki or Heck reactions at the C-3 position, could introduce substituents that are then used in cyclization reactions to build complex polycyclic structures.

Oxidative and Reductive Transformations of the Quinoline Moiety

Oxidative Transformations: The quinoline ring system is relatively resistant to oxidation, but the substituents can be targeted. The methyl group at C-2 could potentially be oxidized to an aldehyde or carboxylic acid under specific conditions, although this may require harsh reagents that could affect other parts of the molecule. Oxidation of the quinoline nitrogen to an N-oxide is a common transformation that alters the electronic properties of the ring and can direct subsequent functionalization. researchgate.netmdpi.com

Reductive Transformations: The quinoline ring system can be reduced to form tetrahydroquinoline derivatives. acs.org This transformation is typically accomplished via catalytic hydrogenation using catalysts like platinum oxide or through transfer hydrogenation methods, for example, using Hantzsch ester in the presence of a catalyst. acs.org Such a reduction would convert the aromatic heterocyclic ring into a saturated one, dramatically altering the molecule's three-dimensional structure and chemical properties.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 6-Bromoquinoline |

| 6-Bromo-5-nitroquinoline |

| 2-Methyl-3-nitropyridin-4-ol |

| 3-Acetyl-4-hydroxy-2-quinolinone |

| Ethyl bromoacetate |

| 4-Alkoxy-3-bromo-2-methylquinoline |

| 4-Acyloxy-3-bromo-2-methylquinoline |

| 3-Bromo-2-iodoquinoline |

| n-Butyllithium |

| Pyrano[3,2-c]quinoline |

| Pyrazolo[4,3-c]quinoline |

| Tetrahydroquinoline |

Structural Elucidation and Tautomerism Research of 3 Bromo 2 Methylquinolin 4 Ol

Spectroscopic Characterization Methodologies and Interpretation for Tautomeric Forms

The differentiation between the tautomeric forms of 3-Bromo-2-methylquinolin-4-ol relies on a suite of spectroscopic techniques, each providing unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Form Assignment

NMR spectroscopy is a powerful tool for distinguishing between the 4-hydroxy and 4-oxo tautomers due to the distinct chemical environments of the nuclei in each form.

¹³C NMR Spectroscopy: Research by Zubkov et al. has provided significant insights through ¹³C NMR spectroscopy and quantum-chemical calculations. semanticscholar.org A key indicator for assigning the tautomeric form is the chemical shift of the C4 carbon. In the 4-oxo form, the C4 carbon is part of a carbonyl group and is expected to be significantly deshielded, resulting in a downfield chemical shift. Conversely, in the 4-hydroxy form, the C4 carbon is an aromatic carbon bearing a hydroxyl group, which would resonate at a higher field.

Studies on a series of 3-substituted 2-methyl-quinolin-4(1H)-ones, including the 3-bromo derivative, in a DMSO-d₆ solution have shown a significant deshielding of the C4 carbon nucleus. semanticscholar.org This observation strongly supports the predominance of the 4-oxo tautomer in this solvent. The experimental and calculated chemical shifts for the C4 carbon differ considerably between the two tautomeric forms, making it a reliable criterion for structural assignment. semanticscholar.org An interesting observation is the shielding effect of the bromine atom on the adjacent C3 carbon in 3-bromo-2-methyl-1,4-dihydroquinoline-4-one. semanticscholar.org

| Tautomeric Form | Key ¹³C NMR Signal | Expected Chemical Shift Range (ppm) | Implication |

| 4-oxo form | C4 Carbonyl (C=O) | Downfield (deshielded) | Indicates the presence of the quinolone structure. |

| 4-hydroxy form | C4 Aromatic (C-OH) | Upfield (shielded) | Indicates the presence of the hydroxyquinoline structure. |

¹H NMR Spectroscopy: In ¹H NMR spectroscopy, the presence of either an N-H proton in the 4-oxo form or an O-H proton in the 4-hydroxy form would provide a clear distinction. The chemical shift and the exchangeability of this proton with deuterium (B1214612) can help in its assignment. The protons on the quinoline (B57606) ring system would also exhibit different chemical shifts depending on the dominant tautomeric form due to the changes in the electronic distribution within the aromatic system. While detailed ¹H NMR data for this compound is not extensively reported in the cited literature, the general principles of NMR would apply in its analysis.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Tautomerism

Vibrational spectroscopy, including IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule, which is crucial for distinguishing between tautomers.

In the case of this compound, the key vibrational modes to differentiate the tautomers would be the C=O stretching vibration of the 4-oxo form and the O-H stretching and bending vibrations of the 4-hydroxy form.

4-oxo form: A strong absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically in the region of 1600-1650 cm⁻¹. The N-H stretching vibration would also be present, usually as a broad band in the region of 3000-3400 cm⁻¹.

4-hydroxy form: This tautomer would be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and the absence of a strong C=O stretching band. Aromatic C-O stretching vibrations would also be observable.

While specific experimental IR and Raman spectra for this compound are not detailed in the provided search results, the analysis of related quinolinone structures supports these general assignments.

| Tautomeric Form | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| 4-oxo form | C=O Stretch | 1600-1650 | IR, Raman |

| N-H Stretch | 3000-3400 | IR | |

| 4-hydroxy form | O-H Stretch | 3200-3600 | IR |

| C-O Stretch | 1200-1300 | IR |

Mass Spectrometry for Molecular Structure Confirmation and Gas-Phase Tautomerism

Furthermore, mass spectrometry can provide insights into the gas-phase tautomerism of molecules. The fragmentation patterns of the tautomers can differ, reflecting their distinct structures. While solution-phase studies might indicate the prevalence of one tautomer, the energetic landscape can be different in the gas phase, potentially favoring the other tautomer. Studies on related 2-aryl-3-bromoquinolin-4(1H)-ones have suggested the presence of the quinolinol (hydroxyquinoline) isomer in the gas phase, as supported by mass spectrometry and computational calculations.

Investigations of Tautomeric Equilibria in this compound

The position of the tautomeric equilibrium between the 4-hydroxy and 4-oxo forms can be influenced by the phase (solution or solid-state) and the solvent.

Solution-Phase Tautomerism Studies (e.g., 4-hydroxy vs. 4-oxo forms)

As established by the ¹³C NMR studies conducted by Zubkov et al., this compound predominantly exists in the 4-oxo tautomeric form in DMSO-d₆ solution. semanticscholar.org This preference for the quinolone form in solution is a common feature for many 4-hydroxyquinoline (B1666331) derivatives. The stability of the 4-oxo form is often attributed to the amide resonance stabilization within the heterocyclic ring.

Quantum-chemical calculations have further corroborated these experimental findings, showing the 4-oxo form to be energetically more favorable in solution. semanticscholar.org These computational models take into account the effects of the solvent, providing a theoretical basis for the observed predominance of the 4-oxo tautomer.

Solid-State Tautomerism Characterization via X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the structure of a compound in the solid state. By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms and the bond lengths can be determined, unequivocally identifying the tautomeric form present.

While the search results did not yield a specific X-ray crystal structure for this compound, studies on analogous compounds, such as 2-aryl-3-bromoquinolin-4(1H)-ones, have shown that they exist as the NH-4-oxo derivatives in the solid state. This suggests that this compound is also likely to adopt the 4-oxo conformation in its crystalline form. The crystal packing in such compounds is often stabilized by intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of a neighboring molecule. A definitive confirmation for this compound, however, would require a dedicated crystallographic study.

Gas-Phase Tautomerism Analysis

In the absence of solvent interactions, the intrinsic stability of the tautomers of this compound can be assessed. In the gas phase, the equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form is a subject of computational and experimental investigation.

Quantum chemical calculations performed on 3-substituted 2-methyl-1H-quinolin-4-ones, including the 3-bromo derivative, indicate that the relative stability of the tautomers is highly dependent on the computational method employed. researchgate.net Studies using Density Functional Theory (DFT) for isolated molecules suggest that the 4-oxo (keto) form is generally more stable than the corresponding 4-hydroxy (enol) tautomer. researchgate.net However, this trend is not absolute and can vary based on the specifics of the theoretical model used. researchgate.net

Conversely, experimental studies on related compounds provide evidence for the presence of the enol form in the gas phase. Mass spectrometry analysis of similar 2-aryl-3-bromoquinolin-4(1H)-ones has confirmed the presence of the 4-hydroxyquinoline (quinolinol) isomer in the gas phase, a finding supported by B3LYP gas-phase calculations. researchgate.net Furthermore, broader structural studies of related heterocyclic systems like pyridones have shown a prevalence of the enol character in the gas phase, which strongly suggests the existence of a tautomeric equilibrium. researchgate.net This indicates that while one form may be calculated to have lower energy, both tautomers can exist in equilibrium in the gas phase.

Influence of Substituents and Solvents on Tautomeric Preferences

The tautomeric balance of this compound is significantly influenced by the electronic nature of its substituents and the polarity of the surrounding solvent.

In solution, particularly in polar solvents, the keto form is overwhelmingly favored. Research utilizing 13C NMR spectroscopy in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) has demonstrated that 3-Bromo-2-methyl-1,4-dihydroquinoline-4-one, the keto tautomer, is the exclusive form present. nuph.edu.uascispace.com The significant deshielding of the carbon at position 4 (C4), with chemical shifts typically observed between 170-177 ppm, is a clear indicator of a carbonyl group and thus confirms the predominance of the 4-oxo structure in solution. researchgate.netnuph.edu.ua Heating the solutions to approximately 100°C does not alter the NMR spectra, underscoring the stability of this 4-oxo tautomer. researchgate.net

The introduction of substituents on the quinoline ring can modulate the tautomeric equilibrium. However, for a series of 3-substituted 2-methyl-quinolin-4(1H)-ones, it was found that substituents with varying electronic properties did not fundamentally change the preference for the 4-oxo form in DMSO solution. nuph.edu.uascispace.com The bromine atom at position 3 is noted as a distinctive case. While it does not shift the equilibrium towards the enol form, it does induce a noticeable shielding effect on the C4 carbon compared to other substituents. researchgate.netnuph.edu.uascispace.com This is evident in the 13C NMR data, where the C4 signal for the 3-bromo derivative appears at a slightly upfield chemical shift. researchgate.net

The general principle is that an increase in solvent polarity tends to favor the more polar tautomer. nih.govmdpi.com The 4-quinolone (keto) form is more polar than the 4-hydroxyquinoline (enol) form, which explains its dominance in polar solvents like DMSO. This preference for the keto form in both solid and solution states is a well-documented phenomenon for 4-quinolones. researchgate.net

Below are interactive tables summarizing the experimental and computational data regarding the tautomeric preference.

Table 1: Experimental 13C NMR Chemical Shift of C4 in 3-Substituted 2-methyl-quinolin-4(1H)-ones (in DMSO-d6)

| Substituent at C3 | C4 Chemical Shift (ppm) | Predominant Tautomer | Reference |

| H | 176.6 | 4-Oxo | researchgate.net |

| Br | 171.0 | 4-Oxo | nuph.edu.ua, researchgate.net, scispace.com |

| I | 175.5 | 4-Oxo | researchgate.net |

| NO2 | 175.1 | 4-Oxo | researchgate.net |

This table demonstrates the consistent presence of the 4-oxo tautomer in a polar solvent, with the 3-bromo substituent causing a notable shielding effect on the C4 carbon.

Table 2: Summary of Tautomeric Preference by Phase

| Phase | Predominant Form | Method of Determination | Reference |

| Gas Phase | Equilibrium; Enol (Hydroxyquinoline) form detected | Mass Spectrometry, Computational Calculations | researchgate.net, researchgate.net |

| Solution (DMSO) | Keto (Quinolone) form | 13C NMR Spectroscopy | nuph.edu.ua, researchgate.net, scispace.com |

| Solid State | Keto (Quinolone) form | IR, X-ray Crystallography (for related compounds) | researchgate.net |

Computational Chemistry Investigations of 3 Bromo 2 Methylquinolin 4 Ol

Quantum Chemical Calculations for Tautomeric Stability and Energetics

One of the most significant structural questions for 4-hydroxyquinolines is the potential for tautomerism, an equilibrium between the enol form (4-hydroxy) and the keto form (4-oxo or quinolin-4(1H)-one). Quantum chemical calculations are ideally suited to determine the relative stability of these tautomers.

Studies have investigated the 4-hydroxy/4-oxo tautomerism in a series of 3-substituted 2-methyl-quinolin-4(1H)-ones, including the 3-bromo derivative. researchgate.netnih.gov These calculations have been performed for isolated molecules (in the gas phase) and in solution to understand how the environment affects the equilibrium. researchgate.netnih.gov The research indicates that for 3-Bromo-2-methylquinolin-4-ol, like other similar derivatives, the 4-oxo tautomer is significantly more stable than the 4-hydroxy form. This stability is crucial for understanding its chemical properties and reactivity. The significant deshielding observed in 13C NMR spectra for the carbon at position 4 (C4) provides experimental evidence supporting the predominance of the 4-oxo form in a DMSO-d6 solution. researchgate.netnih.gov

Table 1: Tautomeric Forms of this compound

| Tautomer Name | Structural Description |

| This compound | The enol form, containing a hydroxyl (-OH) group at the C4 position of the quinoline (B57606) ring. |

| 3-Bromo-2-methylquinolin-4(1H)-one | The keto form, containing a carbonyl (C=O) group at the C4 position and a proton on the ring nitrogen. |

Density Functional Theory (DFT) is a mainstay of computational chemistry for its balance of accuracy and computational cost. In the study of this compound and its tautomers, DFT methods have been used to optimize the molecular geometries, providing detailed information on bond lengths, bond angles, and dihedral angles for each form. researchgate.netnih.gov

Theoretical studies on related heterocyclic systems demonstrate that DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can produce optimized geometric parameters that are in good agreement with experimental data from X-ray crystallography. nih.gov For the quinoline system, DFT calculations confirm the planarity of the ring structures and predict the specific conformational preferences of the methyl group. This structural analysis is the foundation for all further computational investigations, including the calculation of energies and spectroscopic properties. nih.gov

To provide a more comprehensive understanding of the tautomeric energetics, researchers have employed various levels of theory. Alongside DFT, ab initio methods such as the Restricted Hartree-Fock (RHF) method and Møller-Plesset perturbation theory (MP2) have been utilized. researchgate.netnih.gov

Restricted Hartree-Fock (RHF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than more advanced methods because it does not account for electron correlation, it serves as a crucial starting point and a baseline for comparison.

Møller-Plesset Perturbation Theory (MP2): The MP2 method improves upon Hartree-Fock by adding electron correlation effects through perturbation theory. This often leads to more accurate energy predictions.

Molecules in the real world are rarely isolated as they are in gas-phase calculations. The surrounding solvent can have a profound impact on molecular structure and stability, particularly for polar molecules and tautomeric equilibria. To account for this, computational models incorporate solvent effects.

For the 3-substituted 2-methyl-quinolin-4(1H)-ones, the Polarizable Continuum Model (PCM), specifically the COSMO (Conductor-like Screening Model) procedure, was used. researchgate.netnih.gov This approach models the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution. By applying the PCM COSMO procedure, researchers can simulate the energetic landscape in a solvent like DMSO, allowing for a more direct comparison between theoretical predictions and experimental results obtained from NMR spectroscopy in the same solvent. researchgate.netnih.gov Studies on other molecules show that solvation can alter the values of various reactivity descriptors and spectroscopic properties. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While specific molecular docking studies for this compound were not found in the reviewed literature, the quinoline scaffold is a common feature in molecules designed for biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), in order to predict the binding affinity and mode. nih.gov

For example, a recent study performed molecular docking and dynamics simulations on a novel, complex quinoline-based iminothiazoline derivative to evaluate its potential as an inhibitor of the elastase enzyme. nih.govnih.gov In that study, the quinoline derivative showed a strong binding affinity with a docking score of -7.4 kcal/mol, which was superior to the standard compound quercetin. nih.gov The analysis revealed key interactions, including hydrogen bonds with specific amino acid residues (like Gln34) and hydrophobic interactions with others within the protein's active site. nih.gov

Such studies illustrate the methodology that could be applied to this compound. A hypothetical docking study would involve:

Obtaining the 3D structure of a target protein.

Generating the 3D conformation of this compound (in its dominant 4-oxo form).

Using docking software to place the ligand into the protein's binding site in various orientations and conformations.

Scoring the poses based on a scoring function that estimates binding affinity, and analyzing the resulting intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

This approach could identify potential biological targets for this compound and guide the design of more potent derivatives.

Table 2: Illustrative Molecular Docking Results for a Quinoline Derivative against Elastase

| Ligand | Docking Score (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| Synthesized Crystal (6) | -7.4 | Gln34 | Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, Leu73 |

| Quercetin (Standard) | -7.2 | Asn188, Asn132, Ser162, Trp159 | Gly187, Gly184, Pro161, Trp171, Val163, Asn133 |

| Data from a study on a different quinoline derivative to illustrate the type of information generated. nih.gov |

Prediction of Reactivity and Reaction Mechanisms

The reactivity of a molecule can be predicted using descriptors derived from DFT calculations. These descriptors are based on the properties of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

While specific reactivity descriptor calculations for this compound are not available in the surveyed literature, the methodology is well-established. researchgate.netresearchgate.net By calculating the energies of the HOMO and LUMO, one can determine global reactivity descriptors that provide insight into the chemical behavior of the molecule.

Table 3: Key DFT-Based Global Reactivity Descriptors

| Descriptor | Formula | Chemical Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates how easily the electron cloud is polarized. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

Electronic Structure Analysis and Spectroscopic Property Prediction

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental spectra to confirm a molecule's structure.

For 3-substituted 2-methyl-quinolin-4(1H)-ones, calculations of the ¹³C NMR spectra have proven particularly useful. researchgate.netnih.gov Researchers found that the calculated chemical shift for the carbon atom at the C4 position differs significantly between the 4-oxo and 4-hydroxy tautomers. The calculated value for the 4-oxo form aligns well with the experimental NMR data, providing strong evidence that it is the dominant tautomer in solution. researchgate.netnih.gov

Furthermore, DFT and Time-Dependent DFT (TD-DFT) are standard methods for predicting other types of spectra:

Vibrational Spectra (FTIR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These theoretical spectra can be compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes to specific bond stretches, bends, and torsions.

Electronic Spectra (UV-Vis): TD-DFT is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.com This can help elucidate the electronic structure and optical properties of the compound. researchgate.net

These predictive capabilities make computational spectroscopy an indispensable tool for characterizing novel compounds like this compound.

Biological and Pharmacological Research of 3 Bromo 2 Methylquinolin 4 Ol and Its Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

The biological activity of quinoline (B57606) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. nih.govresearchgate.net Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to decipher how specific structural features of a molecule contribute to its pharmacological effects.

The quinoline nucleus offers multiple positions for substitution, and modifications at these sites can lead to significant changes in biological activity. researchgate.net Research has shown that various chemical alterations to the quinoline scaffold can result in compounds with different physical, chemical, and pharmacological properties. researchgate.net

Systematic SAR analyses of substituted quinolines have been instrumental in developing potent bioactive agents. nih.gov For instance, in the search for antimalarial drugs, modifications at the C-4, C-7, and C-8 positions have been critical. nih.gov The introduction of different functional groups allows for the fine-tuning of a compound's electronic, steric, and lipophilic properties, which in turn affects its interaction with biological targets. For example, the introduction of a nitro group at the C-5 position of a bromoquinoline scaffold was found to significantly enhance antiproliferative activity against various cancer cell lines. nih.gov Similarly, the addition of different amino acid moieties or other heterocyclic rings to the quinoline core has been explored to create hybrid molecules with enhanced potency and selectivity. nih.gov The versatility of the quinoline scaffold makes it a valuable starting point for generating diverse chemical libraries for drug discovery. nih.gov

The presence, number, and position of halogen atoms, particularly bromine, on the quinoline ring play a critical role in determining biological effects. nih.gov Bromination is a key synthetic transformation used to functionalize the quinoline core. nih.gov

The bromine atom, due to its electronegativity and size, can influence a molecule's lipophilicity, distribution, and ability to form halogen bonds with biological targets. Studies have shown that the introduction of bromine atoms can significantly enhance the antiproliferative effects of quinoline derivatives. nih.gov For example, compounds with bromine atoms at the C-5 and C-7 positions showed significant inhibitory activity against several cancer cell lines, whereas a 3,6,8-tribromoquinoline (B3300700) derivative was inactive. nih.gov This highlights that the position of the bromine substituent is as crucial as its presence. In some quinazolinone derivatives (a related scaffold), a 2-chloro substituent was found to be important for antitumor activity. nih.gov While direct studies on the 3-bromo position in 3-Bromo-2-methylquinolin-4-ol are specific, the general principle is that the halogen at C-3 can modulate the electronic properties of the adjacent carbonyl/hydroxyl group and influence binding affinity.

The 2-methyl group also plays a significant role. Its presence can affect the molecule's conformation and interaction with the active site of a target protein. In some quinoline-4-carboxylic acid derivatives, the presence of a 2-methyl group was a key structural feature. nih.gov The methyl group can provide favorable hydrophobic interactions within a protein's binding pocket, potentially increasing potency. The combination of the 3-bromo and 2-methyl substituents creates a unique electronic and steric profile that dictates the compound's specific biological activities.

Table 1: Impact of Quinoline Substituents on Biological Activity

| Compound Class | Substitution Pattern | Observed Biological Effect | Reference |

|---|---|---|---|

| Bromoquinolines | Bromine at C-5 and C-7 | Significant antiproliferative activity | nih.gov |

| Bromoquinolines | Bromine at C-3, C-6, and C-8 | No inhibitory activity observed | nih.gov |

| Dibromoquinolines | Addition of a nitro group at C-5 | Amplified antiproliferative effects | nih.gov |

| Quinazoliniminiums | 2-Chloro-3-(4-methoxyphenyl) | Most effective inhibitor of leukemia cell proliferation in the series | nih.gov |

| Quinoline-4-carboxylic acids | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) | 82.9% reduction in breast cancer cell growth | nih.gov |

Impact of 4-Hydroxyl/4-Oxo Tautomerism on Biological Activity

Quinolin-4-ols exist in a tautomeric equilibrium with their corresponding 4(1H)-quinolone (or 4-oxo) form. researchgate.net Spectroscopic and crystallographic studies have shown that the keto form (4-quinolone) is predominantly favored in both solid and solution states. researchgate.net This tautomerism is not merely a chemical curiosity; it has profound implications for biological activity. researchgate.net

Mechanistic Studies of Biological Activities

Understanding the mechanism of action is fundamental to drug development. For derivatives of this compound, research has pointed towards several key mechanisms, including the inhibition of critical enzymes and interaction with major cellular signaling pathways.

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from histones. nih.gov Their abnormal expression is linked to various cancers, making them an important therapeutic target. nih.gov The quinoline and quinolone scaffolds have been identified as viable starting points for the development of HDAC inhibitors. researchgate.netnih.gov Conjugates of fluoroquinolones with known HDAC inhibitor pharmacophores have been synthesized, resulting in dual-action inhibitors that retain HDAC inhibitory activity. nih.gov These compounds typically work by accessing the active site of the enzyme, where a zinc-binding group chelates the catalytic Zn2+ ion, thus blocking its function.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: PARP-1 is a key enzyme in the DNA damage repair pathway, particularly for single-strand breaks. nih.gov Inhibiting PARP-1 in cancer cells with existing DNA repair defects (like BRCA mutations) can lead to cell death, a concept known as synthetic lethality. nih.govresearchgate.net The quinazolinone scaffold, which is structurally related to quinolinones, has been successfully used as a bioisostere for the phthalazinone core of established PARP-1 inhibitors like Olaparib. nih.govrsc.org These inhibitors function by competing with the natural substrate (NAD+) at the catalytic domain of the PARP-1 enzyme. researchgate.net The interaction often involves hydrogen bonds between the inhibitor and amino acid residues in the active site, effectively "trapping" the PARP enzyme on the DNA and preventing the completion of the repair process. frontiersin.org

Table 2: Quinoline/Quinazolinone Derivatives as Enzyme Inhibitors

| Target Enzyme | Scaffold | Inhibition Mechanism | Significance | Reference |

|---|---|---|---|---|

| Histone Deacetylase (HDAC) | Quinolone | Zinc-binding and active site occlusion | Epigenetic modification, potential anticancer therapy | nih.govnih.gov |

| Poly(ADP-ribose) Polymerase-1 (PARP-1) | Quinazolinone | Competitive inhibition at NAD+ binding site, PARP trapping | Induction of synthetic lethality in DNA repair-deficient cancers | nih.govresearchgate.netrsc.org |

Interaction with Cellular Pathways and Receptors

Beyond direct enzyme inhibition, quinoline-based compounds can modulate complex cellular signaling cascades by interacting with various receptors.

Receptor Tyrosine Kinases (RTKs): Many quinoline and quinazoline (B50416) derivatives are potent inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met. nih.govwikipedia.org These receptors are crucial for cell proliferation, angiogenesis, and metastasis, and their dysregulation is a hallmark of many cancers. nih.gov Quinoline-based inhibitors typically act as ATP-competitive agents, binding to the kinase domain on the intracellular side of the receptor. mdpi.com This blocks the receptor's autophosphorylation and the activation of downstream signaling pathways like Ras/Raf/MEK and PI3K/AkT/mTOR, thereby inhibiting cancer cell growth and survival. nih.gov

Cannabinoid Receptors: The cannabinoid type 2 receptor (CB2R) is primarily expressed in immune cells and is implicated in inflammatory processes. nih.govacs.org This makes it an attractive target for treating inflammatory and neuroinflammatory diseases. nih.gov Specifically designed quinoline-2,4(1H,3H)-dione analogs have been developed as potent and selective ligands for the CB2R. nih.govacs.org Depending on the substitution pattern on the quinoline ring, these compounds can act as either agonists (activators) or antagonists (blockers) of the receptor, demonstrating the tunability of the scaffold for specific receptor modulation. nih.govacs.org

DNA Interaction: Some quinoline derivatives have been found to exert their biological effects through direct interaction with DNA. biorxiv.org Mechanisms can include intercalation, where the flat aromatic ring system of the quinoline slides between the base pairs of the DNA double helix. This can interfere with DNA replication and transcription and can also inhibit enzymes that act on DNA, such as DNA methyltransferases and polymerases. biorxiv.org

Table 3: Cellular Targets and Pathways for Quinoline Derivatives

| Cellular Target | Example Scaffold | Mode of Interaction | Downstream Effect | Reference |

|---|---|---|---|---|

| Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) | 4-Anilinoquinazolines | ATP-competitive kinase inhibition | Inhibition of proliferation, angiogenesis, and survival pathways | nih.govwikipedia.orgmdpi.com |

| Cannabinoid Receptor 2 (CB2R) | Quinoline-2,4(1H,3H)-diones | Receptor agonism or antagonism | Modulation of inflammatory responses | nih.govacs.org |

| DNA and associated enzymes | Polyquinolines | DNA intercalation, enzyme inhibition | DNA damage response, inhibition of replication/transcription | biorxiv.org |

Antiviral Activity Mechanisms (e.g., Latency-Reversing Agent (LRA) activity, P-TEFb release)

The antiviral potential of quinoline derivatives has been a subject of intense research, particularly in the context of persistent viral infections like HIV-1. researchgate.netnih.gov A key strategy for eradicating latent HIV-1 reservoirs is the "shock and kill" approach, which relies on Latency-Reversing Agents (LRAs) to reactivate dormant proviruses, making them susceptible to elimination by the immune system or antiretroviral therapy. nih.gov

Derivatives of quinolin-4-ol have emerged as a novel class of LRAs. nih.gov One such derivative, 8-methoxy-6-methylquinolin-4-ol (B1347527) (MMQO), was found to reactivate viral transcription in various models of HIV latency. nih.gov The mechanism of these quinoline-based LRAs is often linked to the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4. nih.govnih.gov

BRD4 plays a crucial role in silencing HIV-1 gene transcription by competitively binding the positive transcription elongation factor b (P-TEFb) and preventing its recruitment by the viral transactivator protein, Tat. nih.gov P-TEFb is a complex composed of Cyclin T1 and CDK9, and it is essential for releasing promoter-proximally paused RNA Polymerase II, thereby enabling efficient transcriptional elongation. nih.govnih.gov In its inactive state, P-TEFb is sequestered within the 7SK small nuclear ribonucleoprotein (snRNP) complex. mdpi.com

By inhibiting BRD4, quinoline-based compounds prevent it from sequestering P-TEFb. nih.govnih.gov This action promotes the release of active P-TEFb, which can then be recruited by Tat to the viral promoter. nih.gov The P-TEFb-mediated phosphorylation of transcription factors leads to the release of the paused polymerase and robust activation of viral gene expression. nih.govmdpi.com Therefore, the LRA activity of these quinoline derivatives is directly tied to their ability to modulate P-TEFb release and availability. nih.gov

Anticancer Mechanisms (e.g., modulation of nuclear receptor responsiveness, cell cycle arrest, disruption of cell migration, inhibition of angiogenesis, apoptosis)

Quinoline compounds are recognized for their significant anticancer activity, which they exert through multiple mechanisms, including growth inhibition, cell cycle arrest, apoptosis induction, angiogenesis inhibition, disruption of cell migration, and modulation of nuclear receptor responsiveness. researchgate.net

Modulation of Nuclear Receptor Responsiveness: Nuclear receptors are transcription factors that regulate genes involved in a wide array of physiological processes. Small molecules can act as selective modulators, altering the receptor's conformation and leading to varied transcriptional responses. nih.gov Quinoline derivatives have been noted as a class of compounds that can exert their anticancer effects through the modulation of these nuclear receptors. researchgate.net

Cell Cycle Arrest: The ability to halt the cell cycle is a hallmark of many anticancer agents. Derivatives of 3-arylisoquinoline have been shown to block or delay the progression of cancer cells from the G0/G1 phase into the S phase. nih.gov Other quinoline derivatives, designed as analogues of combretastatin (B1194345) A-4, induce cell cycle arrest at the G2/M phase. nih.gov

Disruption of Cell Migration: The prevention of cell migration is critical in combating cancer metastasis. Certain quinoline derivatives have been demonstrated to effectively inhibit the migration of cancer cells, a key mechanism in their anticancer profile. researchgate.netnih.gov

Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. nih.gov Derivatives such as 2-aryl-3-bromoquinolin-4(1H)-ones have shown potent antiangiogenic effects. nih.gov These compounds reduce the proliferation of endothelial cells and inhibit the growth of new vessels in ex vivo assays. nih.gov Their mechanism involves the downregulation of proangiogenic factors, including basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). nih.gov

Apoptosis: The induction of programmed cell death, or apoptosis, is a primary goal of cancer therapy. Numerous quinoline derivatives have been shown to induce apoptosis in cancer cell lines. researchgate.netnih.gov Studies on 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one demonstrated its ability to induce apoptosis in HL-60 cells. nih.gov Other quinoline analogues of combretastatin A-4 have been found to trigger apoptosis through a mitochondrial-dependent pathway. nih.gov The apoptotic potential of bromo-quinoline derivatives has also been confirmed through DNA laddering assays. researchgate.net

Target Identification and Validation in Disease Models

The therapeutic effects of this compound derivatives are rooted in their interaction with specific molecular targets.

In the context of antiviral (HIV-1 latency) research , the primary target identified is the BET protein BRD4 . nih.govnih.gov A quinolin-4-ol derivative, MMQO, was confirmed to interact with BRD4, and its function mimics that of well-known BET inhibitors like JQ1. nih.gov The inhibition of BRD4 by these compounds validates it as a key target for reactivating latent HIV-1. nih.gov

For anticancer applications , several key targets have been identified and validated:

Tubulin: Certain quinoline derivatives function as potent tubulin polymerization inhibitors. nih.gov They act on the colchicine (B1669291) binding site, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis. nih.gov

Topoisomerase I: Bromo-derivatives of quinoline have been identified as potential inhibitors of Topoisomerase I, an enzyme critical for DNA replication and transcription. researchgate.net These compounds were shown to suppress the enzyme's ability to relax supercoiled plasmid DNA. researchgate.net

Angiogenic Growth Factors: The antiangiogenic activity of 2-aryl-3-bromoquinolin-4(1H)-ones is linked to the downregulation of proangiogenic factors like bFGF and VEGF/PlGF . nih.gov This indicates that the signaling pathways of these growth factors are effectively targeted.

In Vitro and In Vivo Pharmacological Evaluation Methodologies

A variety of pharmacological methods are employed to characterize the biological effects of this compound and its derivatives.

Cell-based assays are fundamental for determining the physiological effects of these compounds at the cellular level.

| Assay Type | Purpose | Key Measurement | Cell Lines/Models | Reference(s) |

| MTT Assay | Measures cell viability and proliferation. | IC50 values (concentration for 50% inhibition). | HL-60, MCF-7, COLO205 | nih.govmdpi.com |

| LDH Cytotoxicity Assay | Quantifies cell death by measuring lactate (B86563) dehydrogenase release. | Cytotoxicity percentage. | C6, HeLa, HT29 | researchgate.net |

| Annexin V/PI Staining | Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry. | Percentage of apoptotic cells. | HL-60 | nih.gov |

| DNA Laddering Assay | Detects the characteristic fragmentation of DNA that occurs during apoptosis. | Presence of a DNA "ladder" on an agarose (B213101) gel. | N/A | researchgate.net |

| Cell Cycle Analysis | Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry. | Percentage of cells in each phase. | HCT-15 | nih.gov |

| Endothelial Cell Proliferation Assay | Assesses the antiangiogenic potential by measuring the growth of endothelial cells. | Reduction in cell number. | Endothelial Cells | nih.gov |

| Ex Vivo Aortic Ring Assay | Evaluates the inhibition of neovessel growth from aortic explants. | Inhibition of microvessel sprouting. | Rat Aorta | nih.gov |

| Latency Reversal Assay | Measures the reactivation of latent HIV-1. | Viral transcription levels (e.g., GFP expression). | J-Lat cells | nih.gov |

Enzyme assays are crucial for confirming direct interaction with molecular targets and quantifying inhibitory strength. profoldin.com The choice of buffer in these assays is critical, as components like Tris-HCl can chelate metal ions and affect the activity of metalloenzymes. nih.gov

| Assay Type | Target Enzyme/Protein | Purpose | Key Measurement | Reference(s) |

| Tubulin Polymerization Assay | Tubulin | Measures the compound's ability to inhibit the formation of microtubules. | IC50 value for polymerization inhibition. | nih.gov |

| Competitive Colchicine Binding Assay | Tubulin | Determines if the compound binds to the colchicine-binding site on tubulin. | Displacement of radiolabeled colchicine. | nih.gov |

| Topoisomerase I Relaxation Assay | Topoisomerase I | Assesses the inhibition of the enzyme's ability to unwind supercoiled DNA. | Inhibition of plasmid DNA relaxation. | researchgate.net |

| Competitive Fluorescence-Polarization Assay | BRD4 | Determines the binding affinity of the compound to its target protein. | Ki (inhibition constant). | nih.gov |

Development as a Lead Compound for Therapeutic Applications

The diverse and potent biological activities of quinoline derivatives make them excellent candidates for development as lead compounds. Specifically, 3-bromo-isoquinoline derivatives have been highlighted as potential lead molecules for creating new therapeutic agents. jptcp.com The quinoline scaffold is considered a privileged structure in medicinal chemistry, frequently serving as the foundation for anticancer drug design. nih.gov

Research on quinolin-4-ol derivatives like MMQO suggests they hold significant promise for further chemical optimization to enhance affinity and specificity for targets like BRD4, potentially leading to new treatments for diseases such as HIV infection. nih.gov Similarly, studies on anticancer quinoline derivatives provide clear guidance for the rational development of more potent and selective inhibitors targeting mechanisms like tubulin polymerization. nih.gov The successful synthesis and evaluation of these compounds in various in vitro and in vivo models underscore their potential to be advanced into clinical trials as next-generation therapeutic agents. nih.govnih.govescholarship.org

Antimicrobial Research (Antibacterial, Antifungal, Antimalarial, Antitubercular)

The quinoline scaffold is a foundational structure in the development of antimicrobial agents. The introduction of various substituents onto this heterocyclic system allows for the modulation of biological activity, leading to the discovery of potent agents against a wide array of pathogens. The presence of a bromine atom, a methyl group, and a hydroxyl group on the quinoline ring, as seen in this compound and its derivatives, has been a subject of significant research to understand their contribution to antimicrobial efficacy.

Antibacterial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antibiotics with novel mechanisms of action. Quinoline derivatives have been a fertile ground for this research. nih.gov Studies on novel N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives have demonstrated potent antibacterial activities against several significant pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. nih.gov The mechanism of these compounds involves the inhibition of the bacterial cell division protein FtsZ, a promising target for new antibiotics. nih.gov Molecular docking studies have suggested that these derivatives interact with the C-terminal interdomain cleft of FtsZ, disrupting its polymerization and GTPase activity, which ultimately leads to cell death. nih.gov Further research into a series of new quinoline derivatives has shown excellent antibacterial activity against both Gram-positive (Bacillus cereus, Staphylococcus) and Gram-negative (Pseudomonas, Escherichia coli) bacteria, with some compounds showing Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. nih.gov

Antifungal Research

Fungal infections, particularly those caused by resistant strains of Candida and dermatophytes, pose a significant global health challenge. researchgate.net Research has shown that quinoline derivatives can exhibit potent and selective antifungal properties. For instance, specific derivatives have demonstrated selective action against dermatophytes, with a geometric mean MIC of 19.14 μg/mL, while others were active only against Candida species. researchgate.net Notably, some of these active compounds did not show cytotoxic or genotoxic potential, suggesting a favorable profile for further development. researchgate.net The structural modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus have been identified as key to their antifungal action. researchgate.net Other studies on pyrrolo[1,2-a]quinoline (B3350903) derivatives, which include a bromo substituent, have shown significant inhibitory potential against Candida albicans at concentrations as low as 0.4 µg/mL, outperforming the standard antifungal drug fluconazole (B54011) in some cases. nih.gov The mechanism of action for some quinazoline derivatives has been linked to the inhibition of chitin (B13524) synthase, a crucial enzyme in the fungal cell wall synthesis. nih.gov

Antimalarial Activity

The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885) and quinine (B1679958). However, the rise of drug-resistant Plasmodium falciparum strains has driven the development of new quinoline-based compounds. nih.gov Hybrid molecules, combining the 4-aminoquinoline (B48711) pharmacophore with other scaffolds like pyrimidine (B1678525) or pyrazole, have shown significant promise. nih.govepa.gov These hybrids have demonstrated potent activity against both chloroquine-sensitive and -resistant strains of P. falciparum, with some compounds being 6–8 times more effective than chloroquine. nih.gov The 7-chloro group on the quinoline ring is considered critical for activity, as its substitution often leads to decreased potency. epa.gov Research on 3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide derivatives also revealed promising antiplasmodial activity against chloroquine-resistant strains of P. falciparum. sigmaaldrich.com

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of multidrug-resistant strains. researchgate.net The quinoline scaffold has been extensively investigated for novel antitubercular agents. nih.govmdpi.com Research on 3-bromo-4-hydroxy-2-quinolones has identified compounds with significant activity against M. tuberculosis H37Rv strains, with MIC values below 6.25 μM. researchgate.net Quantitative structure-activity relationship (QSAR) models have suggested that the conformational flexibility of substituents is important for antitubercular activity. researchgate.net Other studies on 4-anilinoquinolines and 4-anilinoquinazolines have also yielded potent compounds, with some 3-bromophenyl aniline (B41778) derivatives showing high activity. nih.gov The mechanism of action for some of these quinoline-based agents involves the inhibition of the cytochrome bc1 complex, a key component of the mycobacterial respiratory chain. nih.gov

Table 1: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 3-Bromo-4-hydroxy-2-quinolones (e.g., 5k, 5o) | Mycobacterium tuberculosis H37Rv | MIC | <6.25 µM | researchgate.net |

| Pyrrolo[1,2-a]quinoline derivatives (e.g., BQ-06, 07, 08) | Candida albicans | MIC | 0.4 µg/mL | nih.gov |

| Quinolinesulfonamide derivative (Compound 6) | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | MIC | 3.12 - 50 µg/mL | nih.gov |

| Anti-dermatophytic quinoline (Compound 5) | Dermatophyte strains | GM MIC | 19.14 µg/mL | researchgate.net |

| Anti-Candida quinoline (Compound 3) | Candida spp. | GM MIC | 47.19 µg/mL | researchgate.net |

Antiviral Research (e.g., Anti-HIV, Anti-HCV)

The broad biological activity of the quinoline scaffold extends to antiviral applications, with derivatives being investigated against a variety of viral pathogens. nih.govnih.gov

Anti-HIV Activity

The quinoline ring system has served as a scaffold for the development of novel anti-HIV agents. Research into alkylated quinoline-2,4-diols identified several potent inhibitors of HIV-1 replication in human CD4+ T cells. researchgate.net One derivative, in particular, exhibited an IC50 value of 2.35 µM, which was more potent than the lead natural product and showed a better therapeutic index than the established drug AZT. researchgate.net Another study focused on quinoline derivatives designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govbenthamscience.com A specific compound, 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl)thiophene-2-sulfonamide, demonstrated activity against both HIV-1 and HIV-2, with molecular docking studies suggesting it binds to the allosteric site of the HIV reverse transcriptase enzyme. nih.govbenthamscience.com

Anti-HCV Activity

Hepatitis C virus (HCV) is a major cause of chronic liver disease, and quinoline derivatives have been explored as potential inhibitors of its replication. A series of anilinoquinoline derivatives were synthesized and tested using a cell-based HCV replicon system. researchgate.net The compound 2-(3'-nitroanilino)quinoline was found to have an EC50 value of 7 µM and was shown to inhibit the HCV NS3/4A protease, a crucial enzyme for viral replication. researchgate.net This suggests that this class of compounds could be a starting point for the development of new anti-HCV drugs. researchgate.net

Other studies have highlighted the broad-spectrum antiviral potential of quinolines against viruses such as Dengue virus, Zika virus, and various coronaviruses, further cementing the importance of this scaffold in antiviral drug discovery. nih.govnih.govnih.gov

Table 2: Antiviral Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Alkylated quinoline-2,4-diol (Compound 6) | HIV-1 | IC50 | 2.35 µM | researchgate.net |

| 2-(3'-nitroanilino)quinoline (Compound 18) | HCV | EC50 | 7 µM | researchgate.net |